molecular formula C6H11NO2 B150103 3-(Hydroxyimino)hexan-2-one CAS No. 133128-89-9

3-(Hydroxyimino)hexan-2-one

Katalognummer: B150103
CAS-Nummer: 133128-89-9
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: GRLLMEXCXJTHGF-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxyimino)hexan-2-one is an organic compound with the molecular formula C6H11NO2. It is a derivative of 2,3-hexanedione, where an oxime group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Hydroxyimino)hexan-2-one can be synthesized through the reaction of 2,3-hexanedione with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime derivative .

Industrial Production Methods

Industrial production methods for 2,3-hexanedione, 3-oxime involve similar synthetic routes but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions can enhance the production process, making it more suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxyimino)hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted oxime derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

3-(Hydroxyimino)hexan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial materials

Wirkmechanismus

The mechanism of action of 3-(Hydroxyimino)hexan-2-one involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can undergo redox reactions, contributing to its biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Hydroxyimino)hexan-2-one include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

133128-89-9

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

(3E)-3-hydroxyiminohexan-2-one

InChI

InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+

InChI-Schlüssel

GRLLMEXCXJTHGF-VOTSOKGWSA-N

SMILES

CCCC(=NO)C(=O)C

Isomerische SMILES

CCC/C(=N\O)/C(=O)C

Kanonische SMILES

CCCC(=NO)C(=O)C

Synonyme

2,3-Hexanedione, 3-oxime, (E)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.